molecular formula C9H10ClNO2 B12050712 Ethyl 4-chloro-6-methylnicotinate

Ethyl 4-chloro-6-methylnicotinate

Cat. No.: B12050712
M. Wt: 199.63 g/mol
InChI Key: IXISTOSKMXRISV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of nicotinic acid and belongs to the class of pyridine derivatives. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-methylnicotinate typically involves the esterification of 4-chloro-6-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed:

Scientific Research Applications

Ethyl 4-chloro-6-methylnicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and energy production .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chloro-6-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the methyl group at the 6-position allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

ethyl 4-chloro-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-11-6(2)4-8(7)10/h4-5H,3H2,1-2H3

InChI Key

IXISTOSKMXRISV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1)C)Cl

Origin of Product

United States

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